molecular formula C8H5IN2O B1418158 7-Iodoquinazolin-4(3h)-one CAS No. 202197-77-1

7-Iodoquinazolin-4(3h)-one

Cat. No.: B1418158
CAS No.: 202197-77-1
M. Wt: 272.04 g/mol
InChI Key: RZLRWRLAHJWOLF-UHFFFAOYSA-N
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Description

7-Iodoquinazolin-4(3h)-one, also known as 7-Iodoquinazolin-4-amine, is a chemical compound with the molecular formula C8H6IN3 . It has a molecular weight of 271.06 .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. The 7th position of the quinazoline core is substituted with an iodine atom .

Scientific Research Applications

Antimicrobial and Antifungal Activity

7-Iodoquinazolin-4(3h)-one derivatives have been studied for their antimicrobial properties. A novel group of these derivatives showed promising antimicrobial activities against various pathogenic bacteria and fungi, indicating potential for use in treating infectious diseases (El-Hashash et al., 2015; Alafeefy et al., 2008; Keche & Kamble, 2014).

Anticancer Activity

Studies have also highlighted the potential of this compound derivatives in cancer treatment. Various synthesized derivatives showed notable cytotoxic activities against different human cancer cell lines, suggesting their potential as anticancer agents (Pérez-Fehrmann et al., 2022; Paumo et al., 2016; Cui et al., 2017).

Photophysical and Electrochemical Studies

These compounds have also been studied for their photophysical and electrochemical properties. Research in this area focuses on understanding the optical and electrochemical behavior of these derivatives, which can lead to applications in materials science and nanotechnology (Kamble et al., 2017).

Synthesis and Chemical Reactions

Research has also focused on the synthesis and reactions involving this compound derivatives. This includes studies on regioselectivity and specific synthetic methods for creating these compounds, contributing to the field of organic chemistry (El-Hashash et al., 2016; Barlaam et al., 2012; Zeng & Alper, 2010).

Mechanism of Action

The mechanism of action of 7-Iodoquinazolin-4(3h)-one is not specified in the available resources .

Safety and Hazards

Specific safety and hazard information for 7-Iodoquinazolin-4(3h)-one is not provided in the available resources .

Properties

IUPAC Name

7-iodo-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O/c9-5-1-2-6-7(3-5)10-4-11-8(6)12/h1-4H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLRWRLAHJWOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60619233
Record name 7-Iodoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202197-77-1
Record name 7-Iodoquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60619233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7-Amino-quinazolin-4-one (R. Dempsy and E. Skito, Biochemistry, 30, 1991, 8480) (1.61 g) was suspended in 6N HCl (20 ml) and cooled in an ice bath. A solution of sodium nitrite (0.75 g) in water (10 ml) was added dropwise over 15 minutes. After a further 10 minutes, a solution of potassium iodide (1.66 g) in water (5 ml) was added dropwise. The mixture was warmed to 20° C. and after 3 hours partitioned between ethyl acetate and sodium thiosulphate. The organic phase was dried and concentrated in vacuo to give the title compound (0.485 g); m/z (M+1+) 271.
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
0.75 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1.66 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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